Cas no 877-65-6 (4-Tert-butylbenzyl alcohol)

4-Tert-butylbenzyl alcohol structure
4-Tert-butylbenzyl alcohol structure
Nombre del producto:4-Tert-butylbenzyl alcohol
Número CAS:877-65-6
MF:C11H16O
Megavatios:164.244143486023
MDL:MFCD00004662
CID:40172
PubChem ID:87564656

4-Tert-butylbenzyl alcohol Propiedades químicas y físicas

Nombre e identificación

    • (4-(tert-Butyl)phenyl)methanol
    • Butylbenzylalcohol
    • 4-tert-Butylbenzyl Alcohol
    • (4-tert-butylphenyl)methanol
    • 4-(tert-Butyl)benzyl alcohol
    • 4-t-butylbenzyl alcohol
    • p-tert-Butylbenzyl alcohol
    • 4-t-butylbenzylalcohol
    • 4-(1,1-Dimethylethyl)benzenemethanol
    • 4-tert-butylbenzylalcohol
    • Benzenemethanol, 4-(1,1-dimethylethyl)-
    • FVEINXLJOJPHLH-UHFFFAOYSA-N
    • p-t-butylbenzyl alcohol
    • 4(t-Butyl)benzylalcohol
    • 4-tertbutylbenzyl alcohol
    • 4-(tert-Buyl)benzyl alcohol
    • 4-(tert-butyl)-
    • 4-(1,1-Dimethylethyl)benzenemethanol (ACI)
    • Benzyl alcohol, p-tert-butyl- (6CI, 7CI, 8CI)
    • 1-(1,1-Dimethylethyl)-4-(hydroxymethyl)benzene
    • 4-(1,1-Dimethylethyl)benzyl alcohol
    • 4-tert-Butylphenylmethanol
    • T4Q3YX9P4N
    • SCHEMBL113722
    • DTXCID6048595
    • H10785
    • STR01483
    • AKOS000121287
    • MFCD00004662
    • (4-tert-Butylphenyl)methanol #
    • SY032897
    • AI3-21419
    • B1761
    • CHEBI:167335
    • CS-W014310
    • NS00039220
    • UNII-T4Q3YX9P4N
    • DB-011387
    • 877-65-6
    • EINECS 212-894-1
    • 4-(tert-butyl)-benzyl alcohol
    • DTXSID5061249
    • EN300-21330
    • 4-tert-Butylbenzyl alcohol, 98%
    • 4-Tert-butylbenzyl alcohol
    • MDL: MFCD00004662
    • Renchi: 1S/C11H16O/c1-11(2,3)10-6-4-9(8-12)5-7-10/h4-7,12H,8H2,1-3H3
    • Clave inchi: FVEINXLJOJPHLH-UHFFFAOYSA-N
    • Sonrisas: OCC1C=CC(C(C)(C)C)=CC=1
    • Brn: 1860665

Atributos calculados

  • Calidad precisa: 164.12000
  • Masa isotópica única: 164.12
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 12
  • Cuenta de enlace giratorio: 2
  • Complejidad: 126
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 20.2
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: nothing
  • Xlogp3: 2.9

Propiedades experimentales

  • Color / forma: Not determined
  • Denso: 0.928 g/mL at 25 °C(lit.)
  • Punto de ebullición: 238°C(lit.)
  • Punto de inflamación: Fahrenheit: 230 ° f
    Celsius: 110 ° c
  • índice de refracción: n20/D 1.517(lit.)
  • PH: 7 (H2O)
  • Coeficiente de distribución del agua: Soluble in alcohol and insoluble in water.
  • PSA: 20.23000
  • Logp: 2.47640
  • Disolución: Not determined

4-Tert-butylbenzyl alcohol Información de Seguridad

  • Promover:warning
  • Instrucciones de peligro: H227
  • Declaración de advertencia: P210-P280-P370+P378-P403+P235-P501
  • Número de transporte de mercancías peligrosas:NONH for all modes of transport
  • Wgk Alemania:3
  • Código de categoría de peligro: 36/37/38
  • Instrucciones de Seguridad: S23-S24/25
  • Señalización de mercancías peligrosas: Xi
  • TSCA:Yes
  • Límite de explosión:1.1-9.5%(V)
  • Términos de riesgo:R36/37/38

4-Tert-butylbenzyl alcohol Datos Aduaneros

  • Código HS:2906299090
  • Datos Aduaneros:

    China Customs Code:

    2906299090

    Overview:

    2906299090 Other aromatic alcohols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2906299090 other aromatic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

4-Tert-butylbenzyl alcohol PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Chemenu
CM343712-25g
4-tert-Butylbenzyl alcohol
877-65-6 95%+
25g
$129 2022-05-27
Enamine
EN300-21330-0.1g
(4-tert-butylphenyl)methanol
877-65-6 95%
0.1g
$19.0 2023-02-14
Enamine
EN300-21330-2.5g
(4-tert-butylphenyl)methanol
877-65-6 95%
2.5g
$36.0 2023-02-14
Enamine
EN300-21330-25.0g
(4-tert-butylphenyl)methanol
877-65-6 95%
25.0g
$130.0 2023-02-14
eNovation Chemicals LLC
D522860-5g
(4-(tert-Butyl)phenyl)Methanol
877-65-6 97%
5g
$110 2024-05-24
Apollo Scientific
OR3280-25g
4-(tert-Butyl)benzyl alcohol
877-65-6 98+%
25g
£21.00 2025-03-21
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B21260-5g
4-tert-Butylbenzyl alcohol, 98%
877-65-6 98%
5g
¥437.00 2023-03-30
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B21260-100g
4-tert-Butylbenzyl alcohol, 98%
877-65-6 98%
100g
¥4640.00 2023-03-30
eNovation Chemicals LLC
D956081-100g
4-TERT-BUTYLBENZYL ALCOHOL
877-65-6 98%
100g
$110 2024-06-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T59590-5g
(4-(tert-Butyl)phenyl)methanol
877-65-6 98%
5g
¥27.0 2023-09-06

4-Tert-butylbenzyl alcohol Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 6 h, 0 °C; overnight, 25 °C; 25 °C → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  0 °C; 10 min, 0 °C
Referencia
Tertiary-Butylbenzene Functionalization as a Strategy for β-Sheet Polypeptides
Nisal, Rahul; et al, Biomacromolecules, 2022, 23(6), 2667-2684

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Hantzsch ester ,  Lithium tetrafluoroborate Catalysts: fac-Tris(2-(2-pyridinyl)phenyl)iridium Solvents: Acetone ;  2 h, 22 - 27 °C
Referencia
Electrochemical PINOylation of Methylarenes: Improving the Scope and Utility of Benzylic Oxidation through Mediated Electrolysis
Hoque, Asmaul Md ; et al, Journal of the American Chemical Society, 2022, 144(33), 15295-15302

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Sodium bicarbonate ,  Ceric ammonium nitrate Catalysts: Silver carbonate ,  4,4′-Dimethyl [2,2′-bipyridine]-4,4′-dicarboxylate Solvents: Acetonitrile ,  Water ;  12 h, 55 °C
1.2 Reagents: N-Methylformamide Solvents: Water ;  12 h, 100 °C
Referencia
Synthesis of Benzylic Alcohols by Decarboxylative Hydroxylation
Yu, Qian; et al, Organic Letters, 2023, 25(1), 47-52

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
1.2 1 h, -78 °C; -78 °C → rt; overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: Sodium borohydride Solvents: Ethanol ;  0 °C; 45 min, rt
2.2 Reagents: Sodium hydroxide Solvents: Water ;  rt
Referencia
Formamide-Catalyzed Nucleophilic Substitutions: Mechanistic Insight and Rationalization of Catalytic Activity
Kohlmeyer, Corinna; et al, ACS Catalysis, 2020, 10(19), 11567-11577

Métodos de producción 5

Condiciones de reacción
1.1 Catalysts: 12-Tungstophosphoric acid Solvents: Ethanol ;  3.5 h, reflux
Referencia
H3PW12O40 - A selective, environmentally benign, and reusable catalyst for the preparation of methoxymethyl and ethoxymethyl ethers and their deprotection under mild conditions
Mohammadpoor-Baltork, Iraj; et al, Canadian Journal of Chemistry, 2008, 86(8), 831-840

Métodos de producción 6

Condiciones de reacción
1.1 Catalysts: 12-Tungstophosphoric acid Solvents: Ethanol ;  4 h, reflux
Referencia
H3PW12O40 - A selective, environmentally benign, and reusable catalyst for the preparation of methoxymethyl and ethoxymethyl ethers and their deprotection under mild conditions
Mohammadpoor-Baltork, Iraj; et al, Canadian Journal of Chemistry, 2008, 86(8), 831-840

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Silica ,  Sodium iodide Solvents: Acetone
Referencia
Oxidative Transformation of Arylmethyl Bromides and Alcohols with a Combination of Mesoporous Silica FSM-16 and Alkali Iodides under Photoirradiation
Itoh, Akichika; et al, Organic Letters, 2001, 3(17), 2653-2656

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Methanol Catalysts: Sodium hydroxide Solvents: Water ;  2 h, 7 atm, 240 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Referencia
Base-catalyzed direct transformation of benzylamines into benzyl alcohols
Kanbara, Yutaka; et al, Synlett, 2012, 23(5), 706-710

Métodos de producción 9

Condiciones de reacción
1.1 Catalysts: 1-Methylimidazolium hydrogen sulfate ;  2 min, 120 °C
Referencia
Microwave-assisted rapid and efficient deprotection and direct esterification and silylation of MOM and EOM ethers catalyzed by [Hmim][HSO4] as a Bronsted acidic ionic liquid
Mohammadpoor-Baltork, Iraj; et al, Monatshefte fuer Chemie, 2010, 141(10), 1083-1088

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: 2-Methyltetrahydrofuran ;  20 min, 90 °C
Referencia
Continuous-Flow Amide and Ester Reductions Using Neat Borane Dimethylsulfide Complex
Oetvoes, Sandor B.; et al, ChemSusChem, 2020, 13(7), 1800-1807

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Phenylsilane Catalysts: 1816266-78-0 Solvents: Tetrahydrofuran ;  20 h, 30 °C; 30 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  1 h, rt
Referencia
Chelating Bis(1,2,3-triazol-5-ylidene) Rhodium Complexes: Versatile Catalysts for Hydrosilylation Reactions
Nguyen, Thanh V. Q.; et al, Advanced Synthesis & Catalysis, 2016, 358(3), 452-458

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Silica ,  Water Catalysts: Nafion H Solvents: Hexane ;  20 min, rt
Referencia
The use of Nafion-H as an efficient catalyst for the deprotection of trimethylsilyl ethers to their corresponding alcohols under mild and heterogeneous conditions
Zolfigol, Mohammad Ali; et al, Phosphorus, 2004, 179(11), 2189-2193

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Eosin Solvents: Dimethyl sulfoxide ;  12 h, 25 °C
Referencia
Metal-free, visible-light photoredox catalysis: transformation of arylmethyl bromides to alcohols and aldehydes
Li, Jian; et al, RSC Advances, 2014, 4(91), 49974-49978

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Diethylsilane Catalysts: Potassium tert-butoxide ,  (SP-5-12)-[N2,N6-Bis(1,1-dimethylethyl)-2,6-pyridinedimethanamine-κN1,κN2,κN6]di… Solvents: Toluene ;  20 min, 50 °C; 50 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ;  2 h, rt
Referencia
Cobalt-catalysed selective synthesis of aldehydes and alcohols from esters
Pattanaik, Sandip; et al, Chemical Communications (Cambridge, 2020, 56(53), 7345-7348

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Silica ,  Thionyl chloride (silica-supported) ,  Water Solvents: Hexane ;  20 min, rt
Referencia
Deprotection of trimethylsilyl ethers to corresponding alcohols promoted by silica chloride: a heterogeneous and eco-friendly protocol
Bamoniri, A.; et al, Journal of the Iranian Chemical Society, 2007, 4(3), 332-335

Métodos de producción 16

Condiciones de reacción
1.1 Catalysts: Rhodamine B Solvents: Acetonitrile ;  10 min, rt
1.2 Reagents: Potassium bicarbonate ,  Water ;  34 h, rt
Referencia
Visible-light Driven Hydrolysis of Benzyl Halides with Water for Preparation of Benzyl Alcohols
Xu, Jianbin ; et al, Asian Journal of Organic Chemistry, 2019, 8(2), 261-264

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Cesium carbonate Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium ,  1H-Imidazolium, 1-[2,6-bis(1-methylethyl)phenyl]-3-(2-bromophenyl)-4,5-dihydro-,… Solvents: Tetrahydrofuran ,  Water ;  2 h, 100 °C
Referencia
Palladium-catalyzed arylation of aldehydes with bromo-substituted 1,3-diaryl-imidazoline carbene ligand
Yamamoto, Tetsuya ; et al, Tetrahedron, 2015, 71(1), 19-26

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: N-Methylformamide Solvents: Water ;  12 h, 100 °C
Referencia
Synthesis of Benzylic Alcohols by Decarboxylative Hydroxylation
Yu, Qian; et al, Organic Letters, 2023, 25(1), 47-52

Métodos de producción 19

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  30 min, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  rt
Referencia
Direct allylation of benzyl alcohols, diarylmethanols, and triarylmethanols mediated by XtalFluor-E
Lebleu, Thomas; et al, Tetrahedron Letters, 2017, 58(5), 442-444

Métodos de producción 20

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  0 °C → rt; 2 - 3 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  10 min, rt
Referencia
SNAr catalysis enhanced by an aromatic donor-acceptor interaction; facile access to chlorinated polyfluoroarenes
Senaweera, Sameera; et al, Chemical Communications (Cambridge, 2017, 53(54), 7545-7548

Métodos de producción 21

Condiciones de reacción
1.1 Reagents: Silica Solvents: Hexane ;  18 min, rt
Referencia
The use of silica sulfuric acid as an efficient catalyst for deprotection of trimethylsilyl ethers to the corresponding alcohols under mild and heterogeneous conditions
Bamoniri, A.; et al, Journal of the Iranian Chemical Society, 2006, 3(1), 85-88

Métodos de producción 22

Condiciones de reacción
Referencia
Product subclass 4: aluminum alkoxides and phenoxides
Ooi, T.; et al, Science of Synthesis, 2004, 7, 131-195

Métodos de producción 23

Condiciones de reacción
1.1 12 h, rt
2.1 Reagents: Silica Solvents: Methanol ;  6 h, 50 °C
Referencia
Catalyst-Free Approach for Hydroboration of Carboxylic Acids under Mild Conditions
Xu, Xiaojuan; et al, ACS Omega, 2019, 4(4), 6775-6783

Métodos de producción 24

Condiciones de reacción
1.1 Catalysts: 1-Methylimidazolium hydrogen sulfate ;  2.5 min, 120 °C
Referencia
Microwave-assisted rapid and efficient deprotection and direct esterification and silylation of MOM and EOM ethers catalyzed by [Hmim][HSO4] as a Bronsted acidic ionic liquid
Mohammadpoor-Baltork, Iraj; et al, Monatshefte fuer Chemie, 2010, 141(10), 1083-1088

Métodos de producción 25

Condiciones de reacción
1.1 Catalysts: Platinum ,  Copper Solvents: Isopropanol ;  3 h, 10 bar, 110 °C
Referencia
Ultrahigh Selective Hydrogenation of Furfural Enabled by Modularizing Hydrogen Dissociation and Substrate Activation
Wang, Shuai; et al, ACS Catalysis, 2023, 13(13), 8720-8730

Métodos de producción 26

Condiciones de reacción
1.1 Reagents: Magnesium Solvents: Diethyl ether ,  Dichloromethane
Referencia
Stabilization of reactive aldehydes by complexation with methylaluminum bis(2,6-diphenylphenoxide) and their synthetic application
Maruoka, Keiji; et al, Journal of the American Chemical Society, 1993, 115(10), 3943-9

Métodos de producción 27

Condiciones de reacción
Referencia
The synthesis of aldehydes by means of a modified Rosenmund reduction of acid chlorides
Peters, J. A.; et al, Recueil des Travaux Chimiques des Pays-Bas, 1981, 100(1), 21-4

Métodos de producción 28

Condiciones de reacción
1.1 Reagents: Pyridine ,  Borate(1-), tetrafluoro-, hydrogen, compd. with pyridine (1:1:1) ,  Oxygen Solvents: Acetonitrile ,  Dichloromethane ;  40 - 60 min, rt
2.1 Reagents: Hantzsch ester ,  Lithium tetrafluoroborate Catalysts: fac-Tris(2-(2-pyridinyl)phenyl)iridium Solvents: Acetone ;  2 h, 22 - 27 °C
Referencia
Electrochemical PINOylation of Methylarenes: Improving the Scope and Utility of Benzylic Oxidation through Mediated Electrolysis
Hoque, Asmaul Md ; et al, Journal of the American Chemical Society, 2022, 144(33), 15295-15302

4-Tert-butylbenzyl alcohol Raw materials

4-Tert-butylbenzyl alcohol Preparation Products

4-Tert-butylbenzyl alcohol Literatura relevante

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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:877-65-6)4-Tert-butylbenzyl alcohol
A10458
Pureza:99%
Cantidad:100g
Precio ($):226.0